4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
Overview
Description
“4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide” is a chemical compound . It is also known as "5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide" .
Molecular Structure Analysis
The molecular formula of this compound is C6H10BrN3S . The InChI code is 1S/C6H9N3S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a white solid that is soluble in water and organic solvents . It has a molecular weight of 236.13 .Scientific Research Applications
Chemical Properties and Synthesis
Variability in Chemistry and Properties : A review highlights the chemistry of compounds containing pyridine derivatives and their complexes, summarizing preparation procedures, properties, spectroscopic properties, structures, and biological and electrochemical activity. This suggests a potential interest in exploring unknown analogues of related structures for various applications (Boča, Jameson, & Linert, 2011).
Synthesis and Biological Properties : The literature on the synthesis of phosphorylated azoles, including their chemical and biological properties, indicates the broad utility of such compounds in developing pharmaceuticals and agrochemicals due to their diverse biological activities (Abdurakhmanova et al., 2018).
Potential Applications
Optical Sensors and Biological Applications : Pyrimidine derivatives are highlighted for their use as optical sensors and in various biological and medicinal applications, demonstrating the versatility of such heterocyclic compounds in sensing and therapeutic contexts (Jindal & Kaur, 2021).
Heterocyclic N-oxide in Drug Development : A review focuses on the synthesis, organic synthesis applications, and medicinal applications of heterocyclic N-oxide derivatives, including pyridine and indazole derivatives, which are crucial in designing catalysts and pharmaceuticals with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYOBFPJSWHLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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